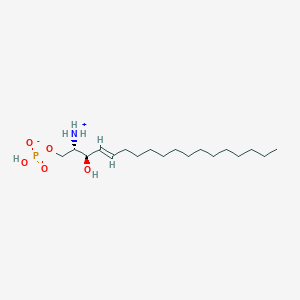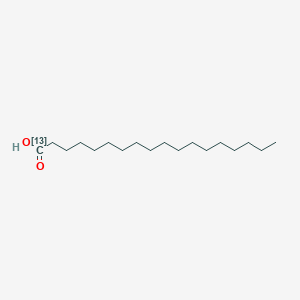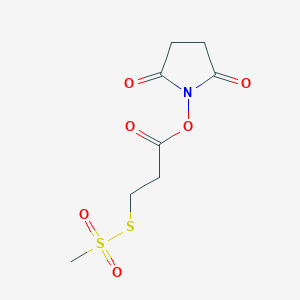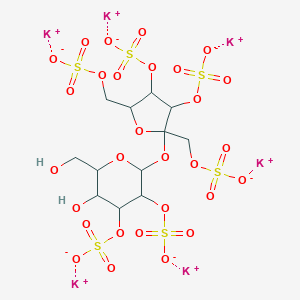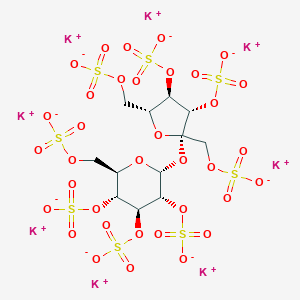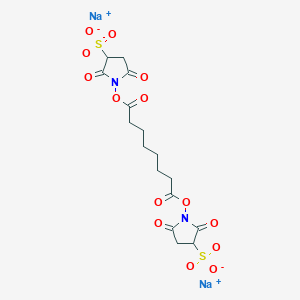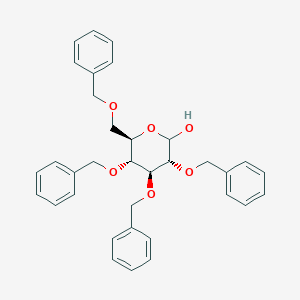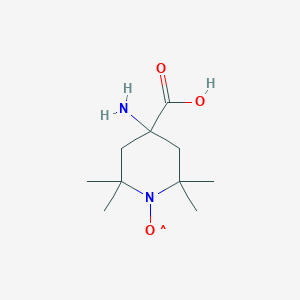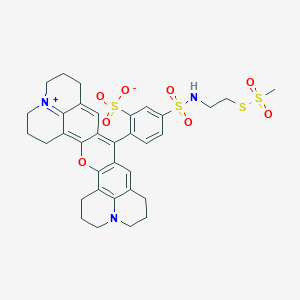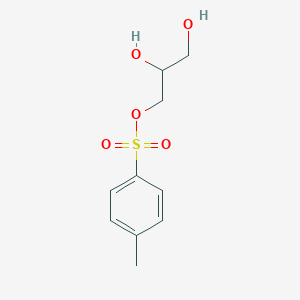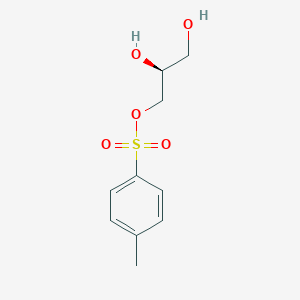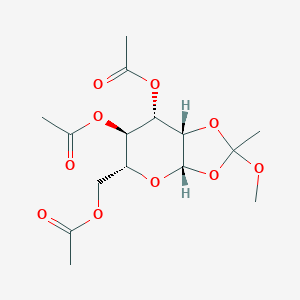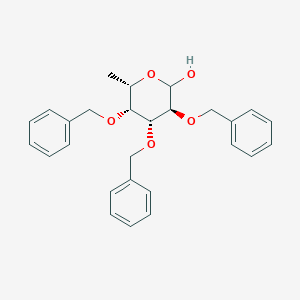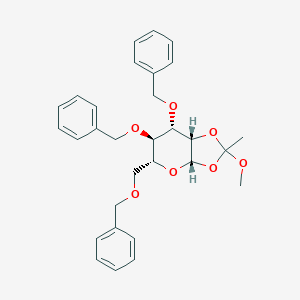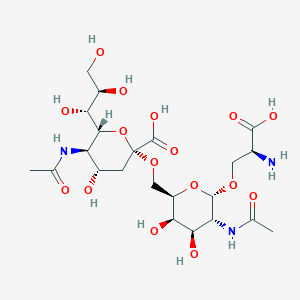
STn Epitope
Übersicht
Beschreibung
The STn epitope is a significant target for studying antigen-antibody interactions due to its immunogenic properties. It is part of various viral and cellular proteins, making it a crucial element for vaccine development and immunological research.
Synthesis Analysis
The synthesis of peptides and epitopes like STn involves solid supports allowing for rapid concurrent synthesis. This method enables high-resolution probing of viral antigens for epitopes to a single amino acid resolution, facilitating the identification of specific amino acids conferring specificity for antibody reactions (Geysen et al., 1984).
Molecular Structure Analysis
Group epitope mapping through saturation transfer difference NMR (STD-NMR) has been developed to characterize binding interactions at an atom level, termed group epitope mapping (GEM). This approach can quickly identify the binding epitope of complex ligands, enhancing the understanding of ligand-protein proximities (Mayer & Meyer, 2001).
Chemical Reactions and Properties
Single-molecule synthesis using scanning tunneling microscope (STM) manipulation techniques has enabled the performance of basic chemical reaction steps at the single-molecule level. This advancement opens new opportunities in nanochemistry, allowing for the construction of new molecules from basic molecular building blocks in a systematic, step-by-step manner (Hla & Rieder, 2003).
Physical Properties Analysis
The synthesis and detailed study of epitopes like STn involve understanding their physical properties, such as stability under various conditions. For instance, the study of the StreptInCor epitope, which shares characteristics with STn epitopes in terms of its importance for vaccine development, showed that it is chemically stable with respect to pH and the concentration of urea, demonstrating the significance of physical property analysis in epitope research (Guilherme et al., 2010).
Chemical Properties Analysis
The chemical properties of epitopes, including their reactivity and interactions with antibodies, are crucial for their utility in vaccine development and immunological studies. The development and application of serine/threonine ligation for synthetic protein chemistry exemplify the advancements in understanding the chemical properties of peptides and proteins, facilitating the synthesis of linear and cyclic peptides/proteins with post-translational modifications (Liu & Li, 2014).
Wissenschaftliche Forschungsanwendungen
1. Anti-Cancer Vaccine Therapy
- Application Summary: The STn Epitope has been investigated for its application in anti-cancer vaccine therapy . An STn-based vaccine, Theratope, was developed but failed in the phase III clinical trial due to poor immunogenicity and epitope suppression by the foreign carrier protein .
- Methods of Application: A self-adjuvanting STn based-vaccine was developed, which is a conjugate of clustered STn (triSTn) antigen, TLR1/2 ligand (Pam 3 CSK 4 ), and T-helper (Th) cell epitope . The immune responses induced by this self-adjuvanting vaccine were analyzed in detail .
- Results or Outcomes: The three-component self-adjuvanting vaccine effectively resulted in the production of anti-triSTn IgG antibodies . The vaccine was able to induce antigen-specific immune responses for efficient antibody production without excessive inflammatory responses .
2. Role in Cancer Progression and Metastasis
- Application Summary: The truncated O-glycans such as STn are commonly seen in cancer states. The increased expression of these truncated glycans is associated with increased invasion potential, leading to metastasis and poor prognosis in a wide range of cancers .
- Methods of Application: Understanding the expression of truncated glycans by cancers paves the way for targeted therapies .
- Results or Outcomes: The cancer cells expressing the truncated glycans also develop features to evade immune-mediated killing .
Safety And Hazards
Zukünftige Richtungen
The development of novel antibodies against Tn and STn taking advantage of innovative technologies and engineering techniques may result in innovative therapeutic antibodies for cancer treatment . Additionally, the development of patient-specific neoantigen-based cancer vaccines will probably allow inducing highly specific antitumor immune responses .
Eigenschaften
IUPAC Name |
5-acetamido-2-[[5-acetamido-6-(2-amino-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMINQIRDFIBNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
STn Epitope | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



